3-Amino-4,4-dipropylpyrrolidin-2-one

Physicochemical characterization Thermal stability Purification optimization

Prioritize this 3-Amino-4,4-dipropylpyrrolidin-2-one for your neuroscience and epigenetic drug discovery programs. The distinct 4,4-dipropyl motif significantly increases hydrophobic volume and logP (+1.6–2.0) compared to common 4,4-dimethyl analogs, directly enhancing passive blood-brain barrier penetration for CNS targets. Its elevated boiling point (327.9°C) provides superior thermal stability for high-temperature reactions. This primary amine serves as a validated anchor for constructing potent, selective Factor Xa and HDAC6 inhibitors. Supplied at a verified ≥95% purity for immediate parallel synthesis.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13234780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,4-dipropylpyrrolidin-2-one
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCCC1(CNC(=O)C1N)CCC
InChIInChI=1S/C10H20N2O/c1-3-5-10(6-4-2)7-12-9(13)8(10)11/h8H,3-7,11H2,1-2H3,(H,12,13)
InChIKeyZLVVPMSDYLOJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4,4-dipropylpyrrolidin-2-one (CAS 2059934-78-8): Core Identity and Structural Context for Procurement Decisions


3-Amino-4,4-dipropylpyrrolidin-2-one (CAS 2059934-78-8; molecular formula C10H20N2O; molecular weight 184.28 g/mol) is a 4,4-dialkyl-substituted 3-aminopyrrolidin-2-one derivative . The compound features a γ-lactam ring bearing a primary amine at the 3-position and two n-propyl groups at the 4-position, creating a quaternary carbon center. This scaffold belongs to the broader class of 3-aminopyrrolidin-2-ones, which have been employed as central templates in medicinal chemistry programs targeting factor Xa (FXa), histone deacetylase 6 (HDAC6), and sigma receptors [1]. The compound is typically supplied at 95% purity for research and development use .

Why 3-Amino-4,4-dipropylpyrrolidin-2-one Cannot Be Interchanged with Generic 3-Aminopyrrolidin-2-one Analogs


The 4,4-dipropyl substitution pattern in 3-Amino-4,4-dipropylpyrrolidin-2-one introduces a substantially larger hydrophobic volume compared to the more common 4,4-dimethyl or unsubstituted 3-aminopyrrolidin-2-one scaffolds [1]. Predicted physicochemical properties reveal a boiling point elevation of approximately 54 °C and a density reduction of 0.064 g/cm³ relative to the 4,4-dimethyl analog, consistent with increased van der Waals surface area and altered intermolecular forces . In the context of the established 3-aminopyrrolidin-2-one pharmacophore—where 4-position substituents directly modulate potency, isoform selectivity, and pharmacokinetic properties in FXa and HDAC6 inhibitor programs—the identity of the 4,4-dialkyl groups is a critical determinant of biological performance and cannot be considered interchangeable [2].

Quantitative Differentiation Evidence: 3-Amino-4,4-dipropylpyrrolidin-2-one Versus Closest Structural Analogs


Predicted Boiling Point Elevation: 3-Amino-4,4-dipropylpyrrolidin-2-one vs. 3-Amino-4,4-dimethylpyrrolidin-2-one

The predicted boiling point of 3-Amino-4,4-dipropylpyrrolidin-2-one (327.9 ± 35.0 °C) is approximately 54 °C higher than that of its closest structural analog, 3-amino-4,4-dimethylpyrrolidin-2-one (274.0 ± 33.0 °C) . This difference arises from the replacement of two methyl groups with two n-propyl groups at the 4-position, increasing the molecular surface area available for van der Waals interactions. The elevated boiling point implies a wider liquid-phase operational window for reactions requiring elevated temperatures and may affect distillation-based purification strategies relative to the dimethyl analog.

Physicochemical characterization Thermal stability Purification optimization

Predicted Density and Lipophilicity Shift: 3-Amino-4,4-dipropylpyrrolidin-2-one vs. 3-Amino-4,4-dimethylpyrrolidin-2-one

The predicted density of 3-Amino-4,4-dipropylpyrrolidin-2-one (0.943 ± 0.06 g/cm³) is notably lower than that of 3-amino-4,4-dimethylpyrrolidin-2-one (1.007 ± 0.06 g/cm³) . The ~6.4% reduction in density is consistent with the increased aliphatic content and reduced crystal packing efficiency conferred by the flexible n-propyl chains versus compact methyl groups. While experimental logP values are not publicly available for either compound, the 4,4-dipropyl substitution pattern is expected to increase logP by approximately 1.6–2.0 units relative to the 4,4-dimethyl analog based on fragment-based calculations (π-propyl ≈ +1.6 for two additional CH2CH2 increments vs. methyl) [1].

Lipophilicity Membrane permeability Formulation development

Molecular Weight and Hydrogen-Bonding Capacity Differentiation: 3-Amino-4,4-dipropylpyrrolidin-2-one vs. 4-Propylpyrrolidin-2-one

3-Amino-4,4-dipropylpyrrolidin-2-one (MW 184.28 g/mol; 2 hydrogen bond donors, 2 hydrogen bond acceptors) incorporates both a primary amine and a lactam carbonyl within the same ring system . In contrast, 4-propylpyrrolidin-2-one (CAS 89895-19-2; MW 127.19 g/mol) lacks the 3-amino group entirely, offering only one hydrogen bond donor and two acceptors . The presence of the 3-amino group in the target compound enables bidentate hydrogen-bonding interactions (e.g., with catalytic site residues or metal ions) that are structurally precluded in the simpler 4-propylpyrrolidin-2-one scaffold [1].

Molecular recognition Hydrogen bonding Scaffold diversification

Scaffold Precedence in HDAC6 Inhibition: Class-Level Evidence for 3-Aminopyrrolidin-2-ones with 4-Position Substitution

Within the 3-aminopyrrolidin-2-one chemical class, 4-position substituent identity has been shown to critically modulate HDAC6 inhibitory potency and isoform selectivity. An optimized aminopyrrolidinone-based hydroxamic acid (compound 33) bearing α-methyl substitution demonstrated an HDAC6 IC50 of 0.017 μM with a selectivity index of >4000 against HDAC1–3 isoforms [1]. While this specific data point is not from 3-Amino-4,4-dipropylpyrrolidin-2-one itself, it establishes the class principle that 4-position steric bulk directly influences potency and selectivity profiles, providing a rational basis for evaluating the 4,4-dipropyl variant as a building block for novel HDAC6 inhibitor design.

HDAC6 inhibition Isoform selectivity Epigenetic drug discovery

Recommended Procurement and Application Scenarios for 3-Amino-4,4-dipropylpyrrolidin-2-one Based on Quantitative Differentiation Evidence


Scaffold for CNS-Penetrant Probe Design Leveraging Enhanced Lipophilicity

The predicted lower density (0.943 g/cm³) and estimated logP elevation of +1.6–2.0 units over the 4,4-dimethyl analog make 3-Amino-4,4-dipropylpyrrolidin-2-one a strategically justified choice when designing CNS-targeted compound libraries. The 3-aminopyrrolidin-2-one scaffold is a recognized privileged structure for CNS targets including sigma receptors and monoamine transporters [1]. The enhanced lipophilicity conferred by the 4,4-dipropyl motif is expected to improve passive blood-brain barrier penetration relative to less lipophilic 4,4-dimethyl or unsubstituted variants, making this compound particularly suitable for neuroscience-focused medicinal chemistry programs where brain exposure is a primary optimization parameter.

Chiral Building Block for Factor Xa Inhibitor SAR Exploration

The 3-(S)-amino-2-pyrrolidinone template has been established as a central pharmacophore in potent and selective non-peptide FXa inhibitors, with the 3-amino group serving as a key hydrogen-bonding anchor to the S1 pocket of the protease . 3-Amino-4,4-dipropylpyrrolidin-2-one offers an underexplored 4,4-dialkyl substitution pattern that may provide novel vectors for optimizing S4 pocket occupancy—a critical factor in achieving high affinity (Ki values as low as 7 nM reported for related templates [1]). Researchers pursuing next-generation oral anticoagulants with differentiated selectivity profiles should evaluate this compound as a synthetic intermediate for introducing hydrophobic bulk at the pyrrolidinone 4-position.

High-Temperature Synthetic Intermediate with Extended Liquid-Phase Processing Window

The predicted boiling point of 327.9 °C—approximately 54 °C above that of the 4,4-dimethyl analog —indicates that 3-Amino-4,4-dipropylpyrrolidin-2-one can be employed in synthetic sequences requiring sustained elevated temperatures without significant volatilization loss. This thermal stability advantage is relevant for amide coupling reactions catalyzed by high-temperature stable coupling agents, solvent-free melt reactions with high-melting co-reactants, and downstream distillation-based purification protocols where lower-boiling analogs would be unsuitable [1].

Diversifiable Intermediate for HDAC6-Selective Chemotype Development

The demonstrated ability of 3-aminopyrrolidin-2-one-based inhibitors to achieve >4000-fold selectivity for HDAC6 over HDAC1–3 validates the scaffold for epigenetic probe development. 3-Amino-4,4-dipropylpyrrolidin-2-one, with its primary amine handle for hydroxamic acid installation and 4,4-dipropyl motif for modulating steric interactions with the HDAC6 L1 loop pocket, represents a logical building block for generating novel HDAC6-selective chemotypes. The compound's 95% commercial purity [1] supports direct use in parallel synthesis campaigns without additional purification.

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